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Compound Name: UT-155

Cat. No.: B611605

Application Note
Audience: Researchers, scientists, and drug development professionals.

Introduction: UT-155 is a potent, selective androgen receptor (AR) degrader (SARD) that has
shown significant promise in preclinical studies for the treatment of prostate cancer, particularly
castration-resistant prostate cancer (CRPC). Unlike traditional AR antagonists that merely block
the receptor's function, UT-155 actively promotes the degradation of both full-length AR and its
splice variants (AR-SVs), which are key drivers of resistance to current therapies.[1] UT-155
binds to the N-terminal domain (NTD) of the AR, a region not targeted by current drugs, and
induces its degradation through the proteasomal pathway.[1] This application note provides
detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action
of UT-155 in prostate cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of UT-155 on Androgen Receptor (AR) Degradation
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UT-155 AR
. . Treatment .
Cell Line AR Status Concentrati ] Degradatio Reference
Duration
on n
Significant
.. degradation
LNCaP AR-positive 10 uM 24 hours [1]
of full-length
AR
Dose-
. dependent
AR-positive, )
10 - 10,000 degradation
22Rv1 expresses 24 hours 2]
nM of full-length
AR-SVs
AR and AR-
SVs
Degradation
Expresses
of full-length
LNCaP-95 AR and AR- 10 uM 24 hours [2]
AR and AR-
SVs
SVs
Expresses Degradation
D567es 10 uMm 24 hours [2]
AR-V567es of AR-V567es

Table 2: Effect of UT-155 on AR Target Gene Expression
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UT-155
. _ Treatment Effect on
Cell Line Gene Concentrati ] ] Reference
Duration Expression
on
Inhibition of
Dose- R1881-
LNCaP FKBP5 24 hours ) [3]
response induced
expression
10 - 10,000 Inhibition of
22Rv1 FKBP5 48 hours _ [2]
nM expression
Inhibition of
Dose- N R1881-
LNCaP PSA Not Specified [1]
response induced
expression

Table 3: Effect of UT-155 on Prostate Cancer Cell Viability

UT-155 Effect on
. . Treatment
Cell Line Assay Concentrati . Cell Reference
Duration o
on Viability
Inhibition of
Dose- R1881-
LNCaP SRB assay 6 days ) [3]
response induced cell
growth

Experimental Protocols
Cell Culture of LNCaP Prostate Cancer Cells

This protocol describes the standard culture conditions for LNCaP cells, an androgen-sensitive
human prostate adenocarcinoma cell line.

Materials:

e LNCaP cells (ATCC® CRL-1740™)
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e RPMI-1640 Medium (e.g., Gibco™ 11875093)

o Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10437028)

e Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco™ 15140122)

e 0.25% Trypsin-EDTA (e.g., Gibco™ 25200056)

e Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco™ 10010023)

o Charcoal-stripped FBS (for androgen deprivation studies) (e.g., Gibco™ 12676029)
o Methyltrienolone (R1881) (e.g., PerkinEImer NLPOO5005MG)

Procedure:

o Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640
with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

o Cell Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the
cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth
medium. Centrifuge at 1,000 rpm for 5 minutes.

o Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth
medium. Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of
5% CO:..

o Cell Maintenance: Change the medium every 2-3 days.

o Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS,
and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 5-10 minutes until cells detach.
Neutralize the trypsin with complete growth medium and split the cells at a ratio of 1:3 to 1:6.

e Androgen Deprivation: For experiments involving androgen stimulation, culture cells in
RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to
treatment.

Western Blot for Androgen Receptor Degradation
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This protocol details the procedure to assess the degradation of the androgen receptor (AR) in

prostate cancer cells following treatment with UT-155.

Materials:

LNCaP or 22Rv1 cells

UT-155

RIPA lysis buffer (with protease and phosphatase inhibitors)
BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary Antibody: Rabbit anti-Androgen Receptor (e.g., Cell Signaling Technology #3202,
1:1000 dilution)[4]

Loading Control Primary Antibody: Mouse anti-3-Actin (e.g., Sigma-Aldrich A5441, 1:5000
dilution)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
Enhanced Chemiluminescence (ECL) substrate

MG-132 (proteasome inhibitor, optional)

Procedure:

Cell Treatment: Seed prostate cancer cells in 6-well plates. Once they reach the desired
confluency, treat them with various concentrations of UT-155 (e.g., 0.01, 0.1, 1, 10 uM) for a
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specified duration (e.g., 24 hours). A vehicle-treated group (e.g., DMSO) should be included
as a control. For experiments investigating the mechanism of degradation, pre-treat cells
with a proteasome inhibitor like MG-132 (10 uM) for 1-2 hours before adding UT-155.[1]

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Sample Preparation: Normalize the protein concentrations for all samples and prepare them
for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

o SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and
perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against the Androgen Receptor
overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

o Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence
imaging system.

o Loading Control: Strip the membrane and re-probe with a primary antibody against a loading
control protein (e.g., B-actin or GAPDH) to ensure equal protein loading.

Cell Viability Assay (MTS Assay)
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This protocol describes how to measure the effect of UT-155 on the viability of prostate cancer

cells.

Materials:

Prostate cancer cells (e.g., LNCaP)
UT-155
96-well plates

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in
complete growth medium and allow them to adhere overnight.

Cell Treatment: The next day, replace the medium with fresh medium containing various
concentrations of UT-155 (e.g., a serial dilution from 0.001 to 10 uM). Include a vehicle-
treated control.

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions
and incubate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50
value (the concentration of UT-155 that inhibits cell growth by 50%) can be determined by
plotting cell viability against the log of the UT-155 concentration.

Quantitative Real-Time PCR (qRT-PCR) for AR Target
Gene Expression

This protocol is for quantifying the mRNA expression of AR target genes, such as FKBP5, in

response to UT-155 treatment.
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Materials:

o Prostate cancer cells (e.g., LNCaP)

e UT-155

e R1881 (synthetic androgen)

e RNA extraction kit (e.g., Qiagen RNeasy Kit)

o cDNA synthesis kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit)
e SYBR Green qPCR Master Mix

e PCR instrument

e (PCR primers (see Table 4)

Table 4: Validated gPCR Primer Sequences

Forward Primer (5'

Reverse Primer (5'

Gene Reference
to 3') to 3')
AR CCAGGAGCAGAGA AGCCCCACTGAGTC (PrimerBank ID:
GCGTGA ATCCAA 31011141al)
FKBPS GCAGGAAGGCATCA GCTCTTTGAAGGGC (PrimerBank ID:
GTCG TTTGTC 6632313al)
GAPDH AGCCACATCGCTCA GCCCAATACGACCA (PrimerBank ID:
GACAC AATCC 37840493c1)
Procedure:

o Cell Treatment: Seed and treat cells as described in the Western Blot protocol. For studying

the inhibition of androgen-induced gene expression, co-treat with R1881 (e.g., 0.1 nM) and

UT-155.
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o RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial
kit.

o CDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.
e qPCR:

o Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and
reverse primers for the target gene (e.g., FKBP5) and a housekeeping gene (e.qg.,
GAPDH).

o Run the gPCR reaction in a real-time PCR system.

o Data Analysis: Analyze the gPCR data using the AACt method to determine the relative fold
change in gene expression, normalized to the housekeeping gene and compared to the
control group.

Mandatory Visualization
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Caption: UT-155 signaling pathway in prostate cancer cells.
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Caption: Western Blot experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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